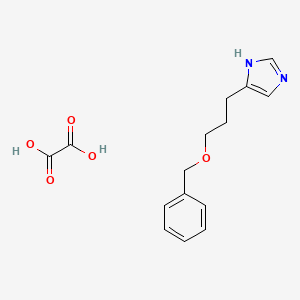

Proxyfan oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H18N2O5 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

oxalic acid;5-(3-phenylmethoxypropyl)-1H-imidazole |

InChI |

InChI=1S/C13H16N2O.C2H2O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;3-1(4)2(5)6/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);(H,3,4)(H,5,6) |

InChI Key |

QVMZCQMJBQSPSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Proxyfan oxalate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Proxyfan Oxalate

Introduction

This compound is a high-affinity, selective ligand for the histamine H3 receptor (H3R), a key G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1][2] The H3 receptor functions as both a presynaptic autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons, playing a crucial inhibitory role in the synthesis and release of histamine and other major neurotransmitters.[3][4] A defining characteristic of Proxyfan is its "protean agonism," whereby its pharmacological activity—ranging from full agonist to neutral antagonist to inverse agonist—is dependent on the constitutive (basal) activity of the H3 receptor within a specific tissue or experimental system.[5] This complex pharmacology makes Proxyfan a valuable tool for dissecting H3 receptor function and conformation.

Primary Molecular Target and Binding Affinity

The principal molecular target of Proxyfan is the histamine H3 receptor. It exhibits high potency and selectivity, with over 1000-fold greater affinity for the H3 receptor compared to other histamine receptor subtypes. The binding affinities for various species are summarized in the table below.

| Parameter | Receptor Species | Value | Reference |

| Ki | Human H3 Receptor | 2.7 nM | |

| Ki | Rat H3 Receptor | 2.9 nM | |

| pKi | General H3 Receptor | 8.62 | |

| Table 1: Binding Affinity of Proxyfan for the Histamine H3 Receptor. |

Core Mechanism of Action

Proxyfan's mechanism of action is intrinsically linked to the unique properties of the H3 receptor, which exhibits high constitutive activity, meaning it can signal in the absence of an endogenous agonist. The H3R is coupled to the Gi/o family of G-proteins, and its activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of N-type voltage-gated calcium channels, which collectively suppress neurotransmitter release.

Proxyfan's protean nature means its effect is context-dependent:

-

Neutral Antagonist: In systems with moderate constitutive activity, such as the hypothalamic ventromedial nucleus, Proxyfan demonstrates no intrinsic activity itself. Instead, it competitively blocks the effects of both H3 receptor agonists (e.g., imetit) and inverse agonists (e.g., thioperamide). Functional assays measuring histamine release also characterize its activity as that of a neutral antagonist.

-

Inverse Agonist: By binding to and stabilizing the inactive conformation of the H3R, Proxyfan can block its constitutive activity. This action disinhibits the downstream signaling cascade, leading to an increase in the synthesis and release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine. This is the canonical mechanism for most therapeutic H3R antagonists. Proxyfan has been shown to exhibit partial inverse agonism in assays measuring arachidonic acid release.

-

Agonist/Partial Agonist: In environments where the H3 receptor has very low basal activity, Proxyfan can act as an agonist by stabilizing an active receptor conformation. It has been observed to function as a partial agonist in assays monitoring cAMP inhibition and MAPK activity.

Signaling Pathways and Neurotransmitter Modulation

The primary signaling pathway modulated by Proxyfan involves the H3R-Gi/o protein axis. As an inverse agonist or neutral antagonist, Proxyfan prevents the inhibition of adenylyl cyclase, thereby promoting neurotransmitter release.

References

Proxyfan Oxalate: A Technical Guide to its Histamine H3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyfan oxalate is a potent and selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. Its unique pharmacological profile, characterized as a "protean agonist" or "neutral antagonist" depending on the cellular context and presence of constitutive receptor activity, has made it a valuable tool for studying H3R function and a compound of interest in drug development. This technical guide provides an in-depth overview of the histamine H3 receptor antagonist activity of this compound, including its binding affinity, functional characteristics, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's interaction with the histamine H3 receptor across various in vitro assays.

Table 1: Receptor Binding Affinities (Ki)

| Species/Receptor | Radioligand | Ki (nM) | Reference |

| Rat H3 Receptor | [125I]Iodoproxyfan | 2.9 | [1] |

| Human H3 Receptor | [125I]Iodoproxyfan | 2.7 | [1] |

Table 2: Functional Activity Data

| Assay | Experimental System | Agonist/Antagonist Activity | EC50/IC50 (nM) | Emax (%) | Reference |

| [³⁵S]GTPγS Binding | Recombinant human H3R in HEK293 cell membranes | Partial Agonist | ~10 | ~50 | [2] |

| cAMP Inhibition | Recombinant human H3R in CHO cells | Partial Agonist | ~3 | ~80 | |

| Histamine Release | Rat cortical synaptosomes | Neutral Antagonist | - | - | |

| [³H]-Arachidonic Acid Release | Recombinant H3R | Partial Inverse Agonist | - | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the histamine H3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the H3 receptor.

Materials:

-

HEK293 cells stably expressing the human or rat H3 receptor

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[¹²⁵I]Iodoproxyfan (radioligand)

-

This compound

-

Non-specific binding determinator (e.g., 10 µM clobenpropit)

-

Scintillation vials and cocktail

-

Scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Culture HEK293-H3R cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of [¹²⁵I]Iodoproxyfan (typically at or below its Kd value).

-

Increasing concentrations of this compound (for competition binding).

-

For non-specific binding control wells, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate G protein activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at the H3 receptor.

Materials:

-

Membranes from cells expressing the H3 receptor (as prepared for the radioligand binding assay).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Guanosine diphosphate (GDP).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

This compound.

-

GTPγS (for non-specific binding determination).

-

Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format).

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following components:

-

Assay buffer.

-

A fixed concentration of GDP (e.g., 10 µM).

-

Increasing concentrations of this compound.

-

Cell membranes.

-

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

For non-specific binding control wells, add an excess of unlabeled GTPγS.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity as described for the radioligand binding assay.

-

SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the radioactivity is measured directly in the plate using a suitable microplate scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific [³⁵S]GTPγS binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist).

-

Histamine Release Assay from Synaptosomes

This assay assesses the effect of this compound on the autoreceptor function of H3R in a native tissue preparation.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at presynaptic H3 autoreceptors.

Materials:

-

Rat cerebral cortex.

-

Sucrose solution (0.32 M).

-

Krebs-Ringer buffer.

-

[³H]Histamine.

-

Depolarizing agent (e.g., high concentration of KCl).

-

This compound.

-

H3R agonist (e.g., R-α-methylhistamine) and inverse agonist (e.g., ciproxifan) for comparison.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Dissect the rat cerebral cortex in ice-cold sucrose solution.

-

Homogenize the tissue and centrifuge at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

[³H]Histamine Loading:

-

Incubate the synaptosomes with [³H]histamine to allow for its uptake into presynaptic terminals.

-

-

Release Experiment:

-

Wash the synaptosomes to remove excess [³H]histamine.

-

Aliquot the loaded synaptosomes into superfusion chambers.

-

Perfuse the synaptosomes with Krebs-Ringer buffer.

-

Collect fractions of the perfusate to measure basal [³H]histamine release.

-

Introduce this compound, an H3R agonist, or an H3R inverse agonist into the perfusion buffer.

-

Stimulate neurotransmitter release by a short pulse of high-potassium Krebs-Ringer buffer.

-

Continue collecting fractions to measure stimulated [³H]histamine release.

-

-

Quantification and Analysis:

-

Measure the radioactivity in the collected fractions using a liquid scintillation counter.

-

Calculate the fractional release of [³H]histamine for each fraction.

-

Compare the stimulated release in the presence of this compound to control conditions and to the effects of known agonists and inverse agonists. An agonist will inhibit release, an inverse agonist will enhance release, and a neutral antagonist will have no effect on its own but will block the effects of agonists and inverse agonists.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the histamine H3 receptor and a typical experimental workflow for characterizing an H3R antagonist like this compound.

Caption: Histamine H3 Receptor Signaling Pathway.

References

An In-Depth Technical Guide on Proxyfan Oxalate's Affinity for Histamine H3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of proxyfan oxalate for rat and human histamine H3 receptors (H3R). It includes quantitative binding data, detailed experimental methodologies for determining binding affinity, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity (Ki) of this compound

Proxyfan is recognized as a potent antagonist of the histamine H3 receptor, demonstrating high affinity for both rat and human receptor subtypes. The inhibitory constant (Ki) is a measure of a compound's binding affinity, where a lower Ki value indicates a higher affinity. Data from in vitro studies are summarized below.

| Species | Receptor | Ki Value (nM) |

| Rat | Histamine H3 Receptor | 2.9[1][2][3] |

| Human | Histamine H3 Receptor | 2.7[1][2] |

Note: Some literature may report a Ki value in the range of 1-5 nM for H3 receptors generally. The values presented in the table are from studies specifying the respective species.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound at H3 receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (proxyfan) to displace a radiolabeled ligand specifically bound to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor by measuring its ability to compete with a known radioligand, such as [3H]-N-α-methylhistamine ([3H]-NAMH).

Materials:

-

Membrane Preparation: Cell membranes from HEK293 or CHO cells transiently or stably expressing the recombinant rat or human H3 receptor.

-

Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).

-

Unlabeled Ligand (Competitor): this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent H3R ligand like clobenpropit or (R)-α-methylhistamine to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Unifilter 96 GF/C) and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: For quantifying the radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the H3 receptor isoform of interest.

-

Harvest the cells in ice-cold PBS and centrifuge.

-

Resuspend the cell pellet in Tris-HCl buffer and homogenize (e.g., via sonication) to lyse the cells.

-

Centrifuge the homogenate at high speed (e.g., >40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA Protein Assay).

-

-

Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed amount of membrane preparation (e.g., 15 µg of protein).

-

A fixed concentration of the radioligand [3H]-NAMH (typically at or near its Kd value, e.g., 1-2 nM).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

-

For determining non-specific binding, a separate set of wells is prepared with the membrane, radioligand, and a saturating concentration of the non-specific binding control ligand.

-

For determining total binding, another set of wells contains only the membrane and radioligand.

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Allow the filters to dry, and then add scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the specific binding as a function of the log concentration of this compound. This will generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of proxyfan that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation triggers multiple downstream signaling cascades that modulate neurotransmitter release and other cellular functions.

Caption: H3 receptor signaling cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a compound.

Caption: Workflow for a competitive radioligand binding assay.

References

An In-Depth Technical Guide to the Protean Agonist Effects of Proxyfan Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyfan oxalate is a high-affinity histamine H3 receptor (H3R) ligand that has garnered significant interest within the scientific community due to its complex pharmacological profile.[1] Classified as a protean agonist, proxyfan exhibits a remarkable ability to modulate H3R activity across a spectrum, from full agonism to neutral antagonism and even inverse agonism.[2][3] This variable activity is contingent on the specific cellular environment and the constitutive activity of the H3 receptor, making proxyfan a valuable tool for dissecting H3R signaling and a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its protean agonist effects. It includes a detailed summary of its binding and functional characteristics, comprehensive experimental protocols for its characterization, and visualizations of the key signaling pathways and conceptual frameworks of its action.

Introduction to this compound and Protean Agonism

Proxyfan is a potent imidazole-based ligand for the H3 receptor.[4] The histamine H3 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system where it acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations, thereby modulating the release of various neurotransmitters.[5] A key feature of the H3 receptor is its high level of constitutive activity, meaning it can signal in the absence of an agonist.

This constitutive activity is central to understanding the phenomenon of protean agonism. A protean agonist, like proxyfan, can stabilize different conformational states of the receptor. In systems with low constitutive H3R activity, proxyfan can act as an agonist, promoting an active receptor conformation. Conversely, in systems with high constitutive activity, it can act as an inverse agonist by stabilizing an inactive conformation, or as a neutral antagonist by blocking the binding of other ligands without affecting the basal receptor activity. This functional selectivity makes proxyfan a unique pharmacological tool.

Quantitative Pharmacological Data

The multifaceted nature of proxyfan's interaction with the H3 receptor is evident in its varied binding affinities and functional potencies across different experimental systems.

Table 1: Binding Affinity of Proxyfan for Histamine H3 Receptors

| Species/Receptor | Radioligand | Preparation | Ki (nM) | pKi | Reference |

| Rat H3 Receptor | [125I]Iodoproxyfan | Rat brain membranes | 2.9 | - | [Ligneau et al., 2000] |

| Human H3 Receptor | [125I]Iodoproxyfan | Recombinant hH3R | 2.7 | - | [Ligneau et al., 2000] |

| Recombinant/Native H3R | - | - | - | 8.62 | [Tocris Bioscience] |

Table 2: Functional Activity of Proxyfan in In Vitro Assays

| Assay | Cell System/Tissue | Effect | Potency (EC50/IC50) | Efficacy (% of control/max) | Reference |

| cAMP Inhibition | CHO cells expressing hH3R | Partial Agonist | ~10 nM | ~60% of (R)-α-methylhistamine | [Krueger et al., 2005] |

| MAPK/ERK Activation | CHO cells expressing hH3R | Partial Agonist | ~30 nM | ~50% of histamine | [Gbahou et al., 2003] |

| [3H]-Histamine Release | Rat cortical synaptosomes | Neutral Antagonist | - | No effect on basal release | [Gbahou et al., 2003] |

| [3H]-Arachidonic Acid Release | CHO cells expressing hH3R | Partial Inverse Agonist | ~100 nM | ~40% inhibition of basal release | [Gbahou et al., 2003] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of proxyfan's protean agonism. The following are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the H3 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the H3 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [¹²⁵I]Iodoproxyfan or [³H]Nα-methylhistamine.

-

Non-specific binding control: 10 µM Histamine or another suitable H3R agonist/antagonist.

-

This compound solutions of varying concentrations.

-

GF/B filters, pre-soaked in 0.3% polyethylenimine.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cultured HEK293-hH3R cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (or buffer for total binding, or non-specific control).

-

Radioligand at a concentration near its Kd.

-

Membrane preparation (typically 20-50 µg of protein).

-

-

Incubate at 25°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through the pre-soaked GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the proxyfan concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This protocol outlines a method to assess the effect of proxyfan on adenylyl cyclase activity.

Objective: To determine the potency (EC₅₀/IC₅₀) and efficacy of proxyfan in modulating cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human histamine H3 receptor.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Stimulation buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator).

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture:

-

Seed CHO-hH3R cells in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

-

To measure agonist effects, add varying concentrations of proxyfan and incubate for 15-30 minutes at 37°C.

-

To measure inverse agonist effects, add varying concentrations of proxyfan in the presence of a fixed concentration of forskolin (e.g., 1 µM) to stimulate basal cAMP production. Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol.

-

Read the plate using a compatible plate reader.

-

-

Data Analysis:

-

Generate concentration-response curves by plotting the cAMP signal against the logarithm of the proxyfan concentration.

-

Determine EC₅₀ or IC₅₀ values and the maximum effect (Emax) using non-linear regression.

-

MAPK/ERK Activation Assay (Western Blot)

This protocol describes a method to measure the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway.

Objective: To determine the ability of proxyfan to induce ERK1/2 phosphorylation.

Materials:

-

Cells expressing the H3 receptor (e.g., HEK293 or CHO cells).

-

Serum-free cell culture medium.

-

This compound solutions of varying concentrations.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Stimulation:

-

Starve cells in serum-free medium for 4-6 hours.

-

Treat cells with varying concentrations of proxyfan for a specified time (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Express the p-ERK signal as a ratio of the t-ERK signal.

-

Plot the normalized p-ERK signal against the logarithm of the proxyfan concentration to generate a dose-response curve.

-

Signaling Pathways and Conceptual Models

The protean agonism of proxyfan can be visualized through its influence on the conformational equilibrium of the H3 receptor and its subsequent downstream signaling.

Caption: Conceptual model of H3R protean agonism.

The diagram above illustrates the two-state model of receptor activation, where the H3 receptor exists in equilibrium between an inactive (R) and a constitutively active (R) state. Agonists stabilize the R state, leading to an increased cellular response, while inverse agonists stabilize the R state, reducing the basal activity. Proxyfan's effect is dependent on the pre-existing equilibrium. In systems with low R, it acts as an agonist, while in systems with high R, it functions as an inverse agonist.

Caption: Simplified H3R downstream signaling pathways.

This diagram illustrates the primary signaling cascades initiated by H3 receptor activation. The receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. Additionally, G protein activation can stimulate the MAPK/ERK pathway. As a presynaptic autoreceptor, H3R activation typically leads to the inhibition of neurotransmitter release. Proxyfan, through its protean agonism, can modulate the activity of these pathways in either a positive or negative direction depending on the cellular context.

Caption: Experimental workflow for characterizing proxyfan.

This flowchart outlines the logical progression of experiments to fully characterize the pharmacological properties of proxyfan. It begins with binding assays to determine its affinity for the H3 receptor, followed by functional assays such as cAMP and MAPK activation assays to assess its efficacy and potency. The collective data is then analyzed to interpret its protean agonist profile.

Conclusion

This compound stands out as a pharmacologically complex and valuable research tool. Its protean agonist effects at the histamine H3 receptor, ranging from agonism to inverse agonism, are dictated by the level of constitutive receptor activity in a given system. This technical guide has provided a detailed overview of its quantitative pharmacology, standardized protocols for its in vitro characterization, and visual representations of the underlying molecular and conceptual frameworks. A thorough understanding of proxyfan's multifaceted nature is essential for researchers and drug development professionals seeking to leverage its unique properties for the investigation of H3 receptor biology and the development of novel therapeutics targeting this important receptor.

References

- 1. Protean agonism at histamine H3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Pharmacology [pharm.ox.ac.uk]

In Vivo Efficacy of Proxyfan Oxalate in the Modulation of Fear Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vivo effects of Proxyfan oxalate, a potent histamine H3 receptor ligand, on fear memory. The document collates available preclinical data, focusing on the compound's impact on the consolidation of contextual fear memories. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams are presented to offer a comprehensive resource for researchers in neuroscience and drug development. The primary evidence indicates that this compound, acting as a histamine H3 receptor agonist in the basolateral amygdala, enhances the consolidation of fear memory. This guide synthesizes these findings to facilitate further investigation into the therapeutic potential and neurobiological mechanisms of H3 receptor modulation in memory and anxiety-related disorders.

Introduction: The Histamine H3 Receptor and Fear Memory

Fear memory is a critical survival mechanism that involves the acquisition, consolidation, retrieval, and extinction of memories associated with aversive events. The neural circuitry underlying fear memory is complex, with the amygdala, hippocampus, and prefrontal cortex playing pivotal roles. Neurotransmitter systems, including the histaminergic system, are key modulators of this circuitry.

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, regulates the release of histamine and other neurotransmitters such as acetylcholine. Its high constitutive activity in the absence of an agonist makes it a unique pharmacological target. H3 receptor ligands can act as agonists, antagonists, or inverse agonists, each with distinct effects on neurotransmitter release and downstream signaling.

This compound is a high-affinity histamine H3 receptor ligand characterized as a protean agonist.[1] Its pharmacological activity can vary from a full agonist to an inverse agonist depending on the specific receptor conformation and the constitutive activity of the H3 receptors in a given brain region.[1] This nuanced mechanism of action makes it a valuable tool for dissecting the role of the H3 receptor in complex cognitive processes like fear memory.

In Vivo Studies of this compound on Fear Memory Consolidation

The primary in vivo research on this compound and fear memory has focused on its effects on the consolidation phase of contextual fear conditioning in rats. The key findings from the seminal study by Baldi et al. (2005) are summarized below.[1]

Data Presentation: Effects of this compound on Contextual Fear Conditioning

The following tables present the quantitative data from in vivo experiments assessing the impact of this compound on the consolidation of contextual fear memory, as measured by freezing behavior.

Table 1: Systemic Administration of this compound on Fear Memory Consolidation

| Animal Model | Drug Administration Route | Dosage (mg/kg) | Administration Time Point | Primary Outcome | Reference |

| Male Wistar Rats | Intraperitoneal (i.p.) | 0.02 | Immediately post-training | No significant effect on freezing | [1] |

| 0.04 | Significant increase in freezing | [1] | |||

| 0.2 | No significant effect on freezing | ||||

| 2 | No significant effect on freezing |

Table 2: Intra-Basolateral Amygdala (BLA) Administration of this compound on Fear Memory Consolidation

| Animal Model | Drug Administration Route | Dosage (ng) | Administration Time Point | Primary Outcome | Reference |

| Male Wistar Rats | Bilateral intra-BLA microinjection | 1.66 | Immediately post-training | Significant increase in freezing |

Experimental Protocols

This section provides a detailed methodology for the key contextual fear conditioning experiments cited in this guide, based on the work of Baldi et al. (2005).

Animals

-

Species: Male Wistar rats

-

Weight: 250-300g at the time of surgery or behavioral testing.

-

Housing: Housed in groups of three per cage with ad libitum access to food and water. Maintained on a 12-hour light/dark cycle with lights on at 7:00 AM.

Surgical Procedure (for Intra-BLA Microinjections)

-

Anesthesia: Rats were anesthetized with a mixture of ketamine and xylazine.

-

Stereotaxic Implantation: Guide cannulae were stereotaxically implanted bilaterally, targeting the basolateral amygdala (BLA).

-

Recovery: A minimum of one week of recovery was allowed post-surgery before the commencement of behavioral experiments.

Contextual Fear Conditioning

-

Apparatus: A conditioning chamber with a grid floor connected to a shock generator. The chamber was placed in a sound-attenuating box.

-

Acclimation: On the day of training, rats were handled and allowed to acclimate to the experimental room for at least one hour.

-

Training Protocol:

-

The rat was placed in the conditioning chamber and allowed to explore for 3 minutes.

-

Seven footshocks (1 mA, 1-second duration) were delivered with a 30-second inter-shock interval.

-

The rat remained in the chamber for an additional 30 seconds after the final shock before being returned to its home cage.

-

Drug Administration

-

Systemic Administration: this compound was dissolved in saline and administered intraperitoneally (i.p.) in a volume of 1 ml/kg immediately after the training session.

-

Intra-BLA Administration: this compound was dissolved in artificial cerebrospinal fluid (aCSF) and infused bilaterally into the BLA via microinjection pumps immediately after the training session. The infusion volume was 0.5 µl per side, delivered over 60 seconds.

Memory Retention Test

-

Timing: 72 hours after the training session.

-

Procedure: Rats were returned to the same conditioning chamber, and freezing behavior was recorded for 5 minutes. Freezing was defined as the complete absence of movement except for respiration.

-

Data Analysis: The total time spent freezing was quantified and used as a measure of fear memory retention.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Proxyfan in the BLA

The following diagram illustrates the proposed signaling pathway through which this compound enhances fear memory consolidation in the basolateral amygdala, where it acts as an H3 receptor agonist.

Caption: Proposed signaling pathway for Proxyfan-mediated enhancement of fear memory consolidation in the BLA.

Experimental Workflow for Contextual Fear Conditioning

This diagram outlines the logical flow of the contextual fear conditioning experiments with this compound.

Caption: Experimental workflow for contextual fear conditioning with this compound.

Discussion and Future Directions

The available in vivo data, primarily from a single comprehensive study, indicate that this compound enhances the consolidation of contextual fear memory in rats. This effect is observed with both systemic and direct intra-basolateral amygdala administration, highlighting the BLA as a key site of action. The finding that Proxyfan acts as an H3 receptor agonist in the BLA to promote fear memory is significant. It contrasts with the effects of H3 receptor inverse agonists, which are generally considered cognitive enhancers due to their ability to increase the release of histamine and acetylcholine in various brain regions. This suggests a region-specific and context-dependent role for the histaminergic system in memory modulation.

The pro-mnemonic effect of Proxyfan on fear memory consolidation in the BLA may be mediated by its influence on cholinergic neurotransmission. Studies have shown that H3 receptor agonists can enhance acetylcholine release in the BLA, which is a critical process for memory consolidation.

Despite these important findings, several areas require further investigation:

-

Effects on Other Memory Phases: The impact of this compound on the acquisition, retrieval, and extinction of fear memory remains to be elucidated. Studies administering the compound before training, before retrieval tests, or during extinction training would provide a more complete picture of its pharmacological profile.

-

Molecular Mechanisms: While a general signaling pathway involving Gi-protein coupling and modulation of adenylate cyclase is established for H3 receptors, the specific downstream effectors in BLA neurons that mediate the enhancement of fear memory consolidation by Proxyfan are not fully understood. Investigating the role of signaling cascades such as the ERK/MAPK pathway, which is implicated in fear memory, would be a valuable next step.

-

Broader Applicability: The current data are limited to contextual fear conditioning in male Wistar rats. Future studies should explore the effects of this compound in other fear conditioning paradigms (e.g., cued fear conditioning), in different species and strains, and in both sexes.

Conclusion

This compound serves as a critical pharmacological tool for understanding the nuanced role of the histamine H3 receptor in fear memory. The existing in vivo evidence strongly suggests that, by acting as an agonist in the basolateral amygdala, Proxyfan enhances the consolidation of aversive memories. This technical guide provides a detailed summary of the current state of knowledge, offering a foundation for future research aimed at further characterizing the neurobiological mechanisms of Proxyfan and the therapeutic potential of targeting the H3 receptor for memory-related disorders. The provided protocols and data tables serve as a practical resource for researchers designing and interpreting studies in this field.

References

The Role of Proxyfan Oxalate in the Hypothalamic Ventromedial Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypothalamic ventromedial nucleus (VMN) is a critical center for the regulation of feeding and energy homeostasis.[1] The histaminergic system within the VMN plays a pivotal role in mediating satiety, primarily through the interplay of histamine H1 and H3 receptors.[1][2] Proxyfan oxalate, a potent and selective histamine H3 receptor ligand, has emerged as an invaluable pharmacological tool for dissecting this circuitry.[1][3] This technical guide provides an in-depth analysis of this compound's function within the VMN, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Evidence demonstrates that proxyfan acts as a neutral antagonist at H3 receptors in the VMN, effectively blocking the actions of both H3 agonists and inverse agonists without exhibiting intrinsic activity on neuronal firing or feeding behavior itself. This property makes it an ideal instrument for verifying the H3 receptor-mediated effects of other compounds on appetite and for understanding the role of constitutive H3 receptor activity in the regulation of energy balance.

Introduction: The VMN and Histaminergic Control of Appetite

The ventromedial nucleus of the hypothalamus has long been recognized as a primary "satiety center". Lesioning studies have shown that damage to this area leads to hyperphagia and obesity. The neurotransmitter histamine is a key anorectic signal within the hypothalamus. Histaminergic neurons originating from the tuberomammillary nucleus project throughout the brain, including to the VMN. Within the VMN, histamine exerts its appetite-suppressing effects primarily through postsynaptic H1 receptors.

The release of histamine is tightly regulated by presynaptic histamine H3 autoreceptors. These receptors act as a negative feedback mechanism; when activated, they inhibit further synthesis and release of histamine. This makes the H3 receptor a compelling target for therapeutic intervention in metabolic disorders. H3 receptor inverse agonists (which inhibit the receptor's basal activity) and antagonists (which block agonists from binding) are expected to increase synaptic histamine levels, thereby enhancing the anorectic signal at H1 receptors and reducing food intake.

This compound: A Profile

Proxyfan is a high-affinity histamine H3 receptor ligand. Its oxalate salt is commonly used in research. A key characteristic of proxyfan is its protean agonist nature, meaning its pharmacological effect can vary from agonist to inverse agonist to neutral antagonist depending on the level of constitutive G protein-coupled receptor (GPCR) activity in a given system. However, in the specific context of the VMN's feeding-related circuitry, proxyfan has been demonstrated to act as a neutral antagonist . This means it has no effect on its own but can block the actions of both H3 receptor agonists (e.g., imetit) and inverse agonists (e.g., thioperamide).

Quantitative Data

The following tables summarize the key quantitative findings related to proxyfan and the histaminergic system in the VMN.

Table 1: Binding Affinity of Proxyfan

| Receptor | Species | Ki (nM) | Reference |

|---|---|---|---|

| Histamine H3 | Human | 2.7 | |

| Histamine H3 | Rat | 2.9 |

Ki (Inhibition Constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 2: Electrophysiological Effects of Histamine on VMN Neurons

| Compound (Concentration) | N (Cells Tested) | Responders (% of Total) | Basal Firing Rate (Hz) | Firing Rate After Application (Hz) | Reference |

|---|---|---|---|---|---|

| Histamine (5 µM) | 197 | 122 (62% increased firing) | 1.91 ± 1.73 | 3.47 ± 2.01 |

Data from in vitro brain slice electrophysiology in rats. Values are presented as mean ± standard deviation.

Table 3: In Vivo Effects of Histaminergic Compounds on Feeding Behavior

| Compound (Administration) | Effect on Fast-Induced Feeding | Blockade by Proxyfan | Reference |

|---|---|---|---|

| Histamine (i.c.v.) | Decrease | Not Reported | |

| Thioperamide (H3 Inverse Agonist) | Decrease | Yes | |

| Imetit (H3 Agonist) | Increase | Yes | |

| Proxyfan (Alone) | No effect | N/A |

i.c.v. (intracerebroventricular) administration targets the central nervous system.

Signaling Pathways and Mechanism of Action

In the VMN, proxyfan's neutral antagonism at the H3 receptor is key to its utility. The H3 receptor is a presynaptic autoreceptor on histaminergic nerve terminals. Its activation inhibits the release of histamine.

-

Baseline State: Histaminergic neurons fire, releasing histamine into the synapse. Histamine binds to postsynaptic H1 receptors on VMN neurons, leading to neuronal activation and a subsequent feeling of satiety. Histamine also binds to presynaptic H3 autoreceptors, creating a negative feedback loop that moderates its own release.

-

Action of an H3 Inverse Agonist (e.g., Thioperamide): Thioperamide binds to the H3 receptor and reduces its constitutive activity. This inhibits the negative feedback loop, leading to increased histamine release. The elevated synaptic histamine results in stronger activation of postsynaptic H1 receptors, enhancing the anorectic signal.

-

Action of an H3 Agonist (e.g., Imetit): Imetit mimics histamine at the H3 receptor, strongly activating the negative feedback loop. This significantly reduces histamine release, leading to diminished H1 receptor activation and an orexigenic (appetite-stimulating) effect.

-

Role of Proxyfan (Neutral Antagonist): When administered alone, proxyfan binds to the H3 receptor but does not change its activity level. Therefore, it does not alter the basal rate of histamine release. However, when co-administered with an H3 inverse agonist or agonist, proxyfan occupies the receptor and prevents the other compound from binding, thus blocking its effect.

Visualization of Signaling Pathway

References

- 1. Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypothalamic neuronal histamine: implications of its homeostatic control of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Chemical structure and properties of Proxyfan oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyfan oxalate is a potent and versatile ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. Its unique pharmacological profile as a "protean agonist" makes it a valuable tool for studying H3R function and a lead compound in the development of therapeutics for neurological and psychiatric disorders. This document provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

Proxyfan, with the IUPAC name 4-[3-(Phenylmethoxy)propyl]-1H-imidazole, is an imidazole derivative. The oxalate salt form is commonly used in research due to its stability and solubility.

Chemical Structure:

-

Proxyfan (Free Base):

-

SMILES: C1(CCCOCC2=CC=CC=C2)=CNC=N1

-

InChI: InChI=1S/C13H16N2O/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15)

-

-

This compound:

-

SMILES: O=C(O)C(O)=O.C1(CCCOCC2=CC=CC=C2)=CNC=N1

-

InChI: InChI=1S/C13H16N2O.C2H2O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;3-1(4)2(5)6/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);(H,3,4)(H,5,6)

-

Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C15H18N2O5 | |

| Molecular Weight | 306.32 g/mol | |

| CAS Number | 1620017-81-3 | |

| Appearance | Solid powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in water. | |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. |

Pharmacological Properties

This compound is a high-affinity ligand for the histamine H3 receptor. Its most notable characteristic is its "protean agonism," meaning its functional activity can vary from a full agonist to an inverse agonist depending on the level of constitutive activity of the H3 receptor in a given biological system. This makes it a unique tool for probing the different conformational states of the receptor. In systems with low constitutive activity, it may act as an agonist, while in systems with high constitutive activity, it can behave as an inverse agonist. In some contexts, it has been shown to act as a neutral antagonist.

Receptor Binding Affinity:

| Receptor | Species | Kᵢ (nM) | pKᵢ | Reference |

| Histamine H3 | Human | 2.7 | - | |

| Histamine H3 | Rat | 2.9 | - | |

| Histamine H3 | - | - | 8.62 |

Functional Activity:

-

cAMP Inhibition: Displays partial agonist effects.

-

MAPK Activity: Shows partial agonist effects.

-

Histamine Release: Acts as a neutral antagonist.

-

Arachidonic Acid Release: Exhibits partial inverse agonism.

Signaling Pathways

This compound exerts its effects by modulating the signaling cascades downstream of the histamine H3 receptor. The H3R is a Gi/o-coupled receptor, and its activation or inhibition influences several intracellular pathways.

Caption: Histamine H3 Receptor Signaling Pathways Modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of Proxyfan

Caption: Plausible Synthetic Workflow for this compound.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the histamine H3 receptor.

Materials:

-

Cell membranes expressing the human or rat histamine H3 receptor.

-

[³H]-Nα-methylhistamine (Radioligand).

-

This compound (Test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in binding buffer.

-

Dilute the radioligand to a final concentration of approximately 1 nM in binding buffer.

-

Resuspend the cell membranes in binding buffer to a concentration of 10-20 µg of protein per assay tube.

-

-

Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of an unlabeled H3R ligand (e.g., 10 µM histamine) for non-specific binding.

-

50 µL of the diluted this compound or vehicle.

-

50 µL of the diluted radioligand.

-

50 µL of the membrane suspension.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Counting:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This protocol outlines a method to assess the effect of this compound on cAMP levels in cells expressing the H3 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human histamine H3 receptor.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 30 minutes at 37°C.

-

-

Compound Addition:

-

Add varying concentrations of this compound to the wells.

-

To stimulate cAMP production, add a sub-maximal concentration of forskolin (e.g., 1 µM).

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ or IC₅₀ value from the dose-response curve.

-

Caption: Workflow for a cAMP Functional Assay.

Conclusion

This compound is a well-characterized and potent histamine H3 receptor ligand with a complex pharmacological profile. Its protean agonism makes it an invaluable research tool for dissecting the intricacies of H3 receptor signaling and function. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and the histamine H3 receptor system. Further investigation into its diverse functional effects in different cellular and in vivo models will continue to elucidate its therapeutic potential.

Proxyfan Oxalate for Alzheimer's Treatment Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyfan oxalate is a potent and selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3R acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] The histaminergic system is implicated in various physiological processes such as sleep-wake cycles, attention, and cognition.[2] Consequently, H3R antagonists are being investigated as potential therapeutic agents for a range of neurological and psychiatric disorders, including Alzheimer's disease (AD).[3][4]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols relevant to its investigation for Alzheimer's disease research.

Mechanism of Action

This compound is characterized as a "protean agonist" of the histamine H3 receptor.[5] This means its functional effect can range from full agonism to neutral antagonism or even inverse agonism, depending on the level of constitutive activity of the H3 receptor in a particular tissue or cell type. This complex pharmacology arises from the ability of the H3 receptor to exist in multiple conformational states.

As an antagonist at presynaptic H3 autoreceptors, proxyfan can block the feedback inhibition of histamine release, thereby increasing histaminergic tone in the brain. As a heteroreceptor antagonist, it can enhance the release of other neurotransmitters crucial for cognitive function, such as acetylcholine, which is known to be depleted in Alzheimer's disease.

Signaling Pathways

The histamine H3 receptor primarily couples to the Gαi/o family of G proteins. Activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other effectors, such as ion channels. Furthermore, H3R activation has been shown to influence the MAPK and Akt/GSK-3β signaling pathways, which are critically involved in cell survival and synaptic plasticity.

Below are diagrams illustrating the key signaling pathways associated with the histamine H3 receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant H3 receptor ligands.

Table 1: Binding Affinity of this compound

| Receptor | Species | Ki (nM) | pKi | Reference |

| H3 | Rat | 2.9 | - | |

| H3 | Human | 2.7 | 8.62 |

Table 2: In Vitro Functional Activity of this compound

| Assay | Effect | Potency/Efficacy | Reference |

| cAMP Inhibition | Partial Agonist | - | |

| MAPK Activity | Partial Agonist | - | |

| Histamine Release | Neutral Antagonist | - | |

| [3H]-Arachidonic Acid Release | Partial Inverse Agonist | - | |

| [35S]GTPγS Binding | Partial Agonist | - |

Table 3: Clinical Trial Results for H3 Receptor Antagonists in Alzheimer's Disease

| Compound | Phase | Primary Outcome Measure | Result | Reference |

| GSK239512 | II | Change in MMSE score | Not superior to placebo | |

| ABT-288 | II | Change in ADAS-Cog score | Not superior to placebo |

Note: There are no known clinical trials of this compound specifically for Alzheimer's disease.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are summaries of common protocols used in the preclinical assessment of H3 receptor ligands for cognitive enhancement.

In Vitro Assays

Histamine H3 Receptor Binding Assay

This assay determines the affinity of a compound for the H3 receptor.

-

Materials: Membranes from cells expressing recombinant human or rat H3 receptors, radioligand (e.g., [3H]-N-α-Methylhistamine), test compound (this compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer, glass fiber filters.

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the adenylyl cyclase signaling pathway.

-

Materials: Cells expressing the H3 receptor, forskolin (an adenylyl cyclase activator), test compound, cell lysis buffer, cAMP detection kit (e.g., HTRF, ELISA).

-

Procedure:

-

Pre-incubate the cells with the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

-

Determine the effect of the test compound on forskolin-stimulated cAMP accumulation to classify it as an agonist, antagonist, or inverse agonist.

-

In Vivo Models

Scopolamine-Induced Amnesia Model

This is a widely used pharmacological model to induce a transient cognitive deficit, mimicking certain aspects of cholinergic dysfunction in Alzheimer's disease.

-

Animals: Mice or rats.

-

Procedure:

-

Administer the test compound (this compound) at various doses.

-

After a specific pre-treatment time, administer scopolamine (a muscarinic receptor antagonist) to induce amnesia.

-

Assess cognitive function using behavioral tests such as the Novel Object Recognition test or the Morris Water Maze.

-

Novel Object Recognition (NOR) Test

This test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow the animal to explore the empty arena.

-

Familiarization/Training Phase: Place the animal in the arena with two identical objects. Record the time spent exploring each object.

-

Test Phase: After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena with one of the familiar objects and one novel object.

-

Data Analysis: Record the time spent exploring the familiar and the novel object. Calculate a discrimination index (DI), typically as (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar). A higher DI indicates better recognition memory.

-

Transgenic Mouse Models of Alzheimer's Disease

To investigate the effects of this compound on AD-related pathology, transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin 1 (PS1) with familial AD mutations are commonly used. These models, such as the APP/PS1 and 5xFAD mice, develop age-dependent amyloid plaques and cognitive deficits.

-

Experimental Design:

-

Treat transgenic and wild-type littermate mice with this compound or vehicle over a specified period.

-

Conduct behavioral testing (e.g., Morris Water Maze, NOR) to assess cognitive function.

-

At the end of the study, collect brain tissue for histopathological and biochemical analyses, including quantification of amyloid-beta plaques and tau pathology.

-

Synthesis of this compound

Conclusion

This compound is a valuable research tool for investigating the role of the histamine H3 receptor in cognitive processes relevant to Alzheimer's disease. Its unique "protean agonist" profile makes it an interesting compound for probing the complexities of H3R pharmacology. While preclinical data for other H3R antagonists in AD models have shown some promise, clinical trials have so far been disappointing. Further research is needed to fully elucidate the therapeutic potential of this compound and other H3R modulators for the treatment of Alzheimer's disease. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at advancing our understanding in this area.

References

- 1. pnas.org [pnas.org]

- 2. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potentially Pathogenic Calcium Oxalate Dihydrate and Titanium Dioxide Crystals in the Alzheimer’s Disease Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protean agonism at histamine H3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Endogenous Histamine and Proxyfan Oxalate Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relationship between endogenous histamine levels and the efficacy of Proxyfan oxalate, a potent and versatile histamine H3 receptor (H3R) ligand. This compound's unique "protean" agonism, allowing it to act as an agonist, neutral antagonist, or inverse agonist depending on the constitutive activity of the H3 receptor, makes understanding its interaction with endogenous histamine crucial for predicting its therapeutic effects. This document synthesizes key preclinical data, outlines detailed experimental protocols for assessing histamine dynamics and drug efficacy, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction: The Histamine H3 Receptor and this compound

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a critical role in modulating the release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] Its high constitutive activity in the absence of an agonist makes it a compelling target for drugs that can modulate this basal signaling.[2]

This compound is a high-affinity H3 receptor ligand with a complex pharmacological profile.[3][4] Its ability to stabilize different conformational states of the receptor allows it to exhibit a spectrum of activities.[5] As an inverse agonist, Proxyfan can block the constitutive activity of the H3 autoreceptor, leading to an increase in the synthesis and release of endogenous histamine. Conversely, in systems with low constitutive H3R activity, it can act as an agonist. This protean nature is central to its therapeutic potential and necessitates a thorough understanding of the histaminergic environment in which it operates.

Signaling Pathways and Mechanism of Action

This compound's efficacy is intrinsically linked to its modulation of the H3 receptor signaling cascade. The following diagram illustrates the primary mechanism by which an H3R inverse agonist like Proxyfan can increase histamine release.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound and related H3R modulators. While direct correlational data between endogenous histamine levels and Proxyfan's effects are limited in single studies, the presented data allows for a comparative analysis of its dose-dependent actions.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Species | Receptor | Value | Reference |

| Ki (Binding Affinity) | Rat | H3 | 2.9 nM | |

| Ki (Binding Affinity) | Human | H3 | 2.7 nM | |

| pKi (Binding Affinity) | - | H3 | 8.62 | |

| Functional Activity | - | Recombinant H3 | Partial agonist (cAMP inhibition) | |

| Functional Activity | - | Native H3 | Neutral antagonist (Histamine release) |

Table 2: In Vivo Efficacy of this compound on Behavioral Models

| Experimental Model | Species | Dose | Route | Effect | Reference |

| Fast-induced re-feeding | Rat | - | i.c.v. | Blocked the anorectic effect of thioperamide (H3R inverse agonist) | |

| Fast-induced re-feeding | Rat | - | i.c.v. | Blocked the orexigenic effect of imetit (H3R agonist) | |

| Contextual Fear Memory | Rat | 0.04 mg/kg | Systemic | Enhanced memory consolidation | |

| Contextual Fear Memory | Rat | 1.66 ng | Intra-BLA | Enhanced memory consolidation |

Table 3: Effect of H3R Modulators on Hypothalamic Histamine Release (In Vivo Microdialysis)

| Compound | Species | Dose | Route | % Change in Histamine Release | Reference |

| Thioperamide | Rat | 5 mg/kg | i.p. | ~200% increase | |

| Thioperamide | Rat | 5 mg/kg | i.p. | 300% increase |

Note: Data for thioperamide, a well-characterized H3R inverse agonist, is provided to illustrate the expected impact of H3R inverse agonism on endogenous histamine levels, a mechanism relevant to Proxyfan's action in systems with high constitutive H3R activity.

Detailed Experimental Protocols

Measurement of Endogenous Histamine Levels

This protocol outlines the steps for quantifying histamine in brain tissue homogenates.

Protocol Steps:

-

Sample Preparation: Brain tissue (e.g., hypothalamus) is homogenized in phosphate-buffered saline (PBS) and centrifuged. The resulting supernatant is collected for analysis.

-

Assay Procedure:

-

Bring all reagents and samples to room temperature.

-

Add 50 µL of histamine standards and samples to the appropriate wells of the anti-histamine antibody-coated microplate.

-

Add 50 µL of histamine-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate the plate for 45 minutes at room temperature to allow for competitive binding.

-

Wash the plate four times with wash buffer to remove unbound components.

-

Add 100 µL of TMB substrate solution to each well and incubate for 20-30 minutes in the dark for color development.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The histamine concentration in the samples is then determined by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the color intensity.

This protocol describes the measurement of extracellular histamine in the rat hypothalamus.

Protocol Steps:

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., anterior hypothalamus) of an anesthetized rat.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). An equilibration period is allowed to establish a stable baseline of histamine release.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

Drug Administration: this compound or vehicle is administered, and sample collection continues to monitor changes in extracellular histamine levels.

-

Histamine Quantification: The histamine concentration in the dialysate is measured using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Assessment of this compound Efficacy

This assay is used to assess the stimulant or sedative effects of this compound, which can be indicative of its action on central histaminergic and dopaminergic systems.

Protocol Steps:

-

Acclimation: Mice are individually placed in open-field activity chambers and allowed to acclimate for a period (e.g., 30-60 minutes).

-

Drug Administration: Animals are administered with various doses of this compound or vehicle via intraperitoneal (i.p.) injection.

-

Data Recording: Locomotor activity, including distance traveled, rearing, and stereotyped behaviors, is recorded for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system.

-

Data Analysis: The data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Dose-response curves are generated to determine the effective dose range.

Conclusion

The efficacy of this compound is intricately tied to the level of endogenous histamine, which is in turn dictated by the constitutive activity of H3 receptors in specific neural circuits. As a protean agonist, this compound can either enhance or suppress histaminergic tone, leading to a range of physiological and behavioral outcomes. For drug development professionals and researchers, a comprehensive evaluation of Proxyfan's effects requires not only an assessment of its direct receptor interactions but also a detailed characterization of the resulting changes in the neurochemical environment. The experimental protocols and data presented in this guide provide a framework for such investigations, emphasizing the importance of a multi-faceted approach to understanding the pharmacology of this complex H3R ligand.

References

The Dual Role of Proxyfan Oxalate in Cellular Signaling: A Technical Guide to cAMP Inhibition and MAPK Activity

For Immediate Release

Shanghai, China – November 27, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the complex effects of Proxyfan oxalate on two critical cellular signaling pathways: cyclic adenosine monophosphate (cAMP) inhibition and mitogen-activated protein kinase (MAPK) activity. This document provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.